3-Bromo-4-methoxyphenylpropionitrile
Description
3-Bromo-4-methoxyphenylpropionitrile is a substituted aromatic nitrile with the molecular formula C₁₀H₁₀BrNO. Its structure consists of a benzene ring bearing a bromine atom at the meta position (C3), a methoxy group (-OCH₃) at the para position (C4), and a propionitrile (-CH₂CH₂CN) side chain. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy group enhances electron density on the aromatic ring, influencing regioselectivity in electrophilic substitutions.
This highlights the importance of distinguishing between nitrile (-CN) and carboxylic acid (-COOH) functionalities, as their chemical behavior and applications differ significantly.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H10BrNO/c1-7(6-12)8-3-4-10(13-2)9(11)5-8/h3-5,7H,1-2H3 |
InChI Key |
DETPXTXWHRRBJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CC(=C(C=C1)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
The table below compares 3-Bromo-4-methoxyphenylpropionitrile with structurally related compounds, focusing on substituent variations and their impacts:
*Hypothetical data for illustrative purposes.
†Experimental data from .
Key Observations:
Substituent Position : Swapping bromine and methoxy positions (e.g., 4-bromo-3-methoxy vs. 3-bromo-4-methoxy) alters steric and electronic effects. The para-methoxy group in the target compound enhances ring activation, directing electrophiles to the ortho position relative to the methoxy group.
Halogen Variation : Replacing bromine with chlorine reduces leaving-group ability, making chloro derivatives less reactive in nucleophilic aromatic substitution (SNAr) but more stable under basic conditions.
Functional Group Differences : The nitrile group (-CN) in this compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids ) compared to the pre-formed carboxylic acid in ’s compound.
Reactivity in Cross-Coupling Reactions
The bromine atom in this compound enables participation in palladium-catalyzed cross-coupling reactions. Comparative studies with similar compounds reveal:
- Suzuki-Miyaura Coupling : The bromine substituent reacts efficiently with aryl boronic acids, yielding biaryl products. In contrast, chloro analogs require higher temperatures or specialized catalysts.
- Buchwald-Hartwig Amination: The electron-donating methoxy group facilitates oxidative addition of palladium, enhancing reaction rates compared to non-methoxy analogs.
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